

crenolanib specificity PDGFR FLT3 versus broad spectrum TKIs

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Compound Focus: Crenolanib

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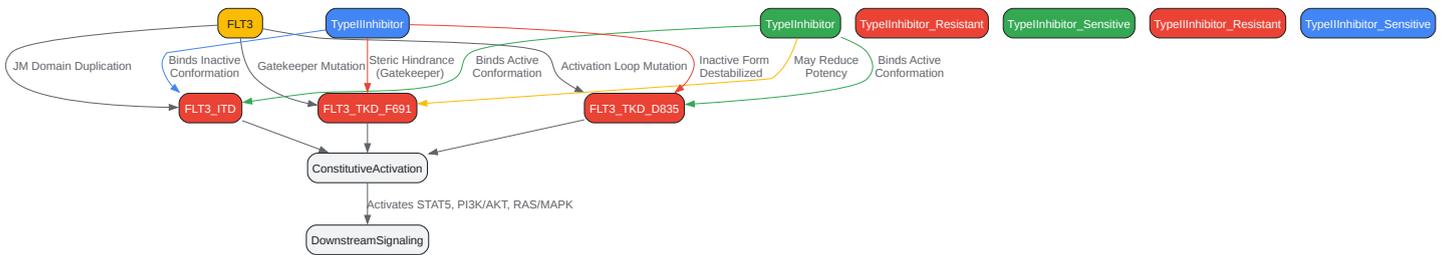
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Mechanism of Action and Structural Basis

Crenolanib's unique profile stems from its mechanism of action as a **type I inhibitor**. It targets the active conformation of the kinase, which is why it remains effective against common **activation loop mutations** like FLT3-D835 and the homologous PDGFR α -D842V [1] [2]. In contrast, type II inhibitors (e.g., quizartinib, sorafenib) require binding to the inactive conformation, which is destabilized by these very mutations, leading to clinical resistance [1] [3].

The following diagram illustrates the structural and functional consequences of different FLT3 mutations and how they determine sensitivity to type I versus type II inhibitors.



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Supporting Experimental Data

The distinct profile of **crenolanib** is supported by robust biochemical, cellular, and ex vivo data.

Quantitative Kinase Inhibition Profiling The data below from biochemical and cellular assays highlights **crenolanib**'s potency and selectivity [4] [5] [2].

Kinase Target	Status/Mutation	Crenolanib IC ₅₀ / Potency	Comparative TKI Data
FLT3	ITD mutant	IC ₅₀ ~2-35 nM [4] [5] [6]	Potent as quizartinib [5]
FLT3	TKD mutant (D835)	Active; IC ₅₀ ~2 nM [4] [5]	Quizartinib, sorafenib inactive [4] [5]

Kinase Target	Status/Mutation	Crenolanib IC ₅₀ / Potency	Comparative TKI Data
FLT3	Gatekeeper mutant (F691)	Retains activity [6]	Confers resistance to many TKIs [6]
c-Kit	Wild-type	33-fold less active vs. FLT3 [4] [5]	Quizartinib potently inhibits [4] [5]
PDGFR α	D842V mutant	Potent inhibitor [1] [2]	Confers resistance to type II TKIs [1]

Key Experimental Protocols Researchers can refer to these established methodologies to validate TKI activity:

- **Cytotoxicity/Anti-proliferation Assays:** Cell viability measured via MTT or XTT assays after 48-72 hour drug exposure in FLT3-mutant cell lines (e.g., Molm14, MV4;11) and primary patient blasts [4] [2].
- **Phospho-FLT3 and Signaling Inhibition:** Immunoblotting to detect phospho-FLT3 (using antibody 4G10) and downstream targets (p-STAT5, p-ERK) in cells treated with inhibitors for 2-4 hours [4] [1].
- **Plasma Inhibitory Activity (PIA) Assay:** A clinical correlative assay where patient plasma obtained after dosing is used to inhibit phosphorylation in FLT3-mutant cell lines, confirming target coverage in vivo [4].
- **Colony-Forming Unit (CFU) Assays:** Normal donor bone marrow mononuclear cells cultured in methylcellulose with cytokines and TKIs for 10-14 days to quantify myelosuppressive potential by counting granulocyte-macrophage and erythroid colonies [4] [5].

Clinical and Preclinical Implications

Crenolanib's specific profile translates into key therapeutic implications:

- **Overcoming TKI Resistance:** Its ability to inhibit FLT3 with activation loop mutations (like D835) makes it a candidate for patients who relapse after quizartinib or sorafenib therapy [4] [1] [7].
- **Reduced Myelosuppression:** Lower affinity for wild-type c-Kit may correlate with less myelosuppression in patients, as suggested by preserved erythroid colony growth in assays where quizartinib showed significant suppression [4] [5].
- **Resistance Mechanisms:** While **crenolanib** effectively suppresses secondary FLT3 mutations, resistance can emerge via other pathways, most commonly through mutations in **NRAS/KRAS** and

genes encoding **epigenetic regulators** (e.g., IDH1/2, TET2) [7]. This provides a rationale for combination therapies.

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